Fidaxomicin

Übersicht

Beschreibung

Fidaxomicin is a macrolide antibiotic used to treat diarrhea associated with Clostridium difficile infection . It is a naturally-occurring 18-member macrocycle derived from fermentation . It works differently from other medicines because it passes into your stomach and intestines without being absorbed into your bloodstream .

Synthesis Analysis

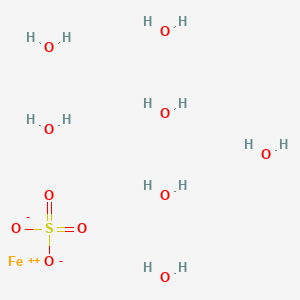

This compound is a glycosylated macrocyclic lactone produced by actinomycetes and has been isolated from four different soil bacteria . The development of semisynthetic derivatives is a promising approach to render this class of antibiotics available for treatments of systemic infections, particularly by improving water solubility .

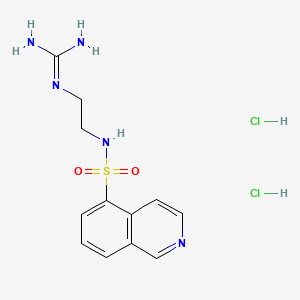

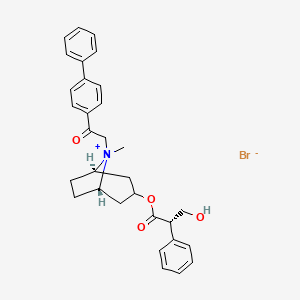

Molecular Structure Analysis

This compound structurally belongs to the macrocyclic lactone antibiotics, but features a larger 18-membered ring . The aglycon is connected to a modified noviose . Structural and biochemical experiments reveal a region in the enzyme RNA polymerase that can sensitize the pathogen to this compound, helping to explain the drug’s selective clinical activity .

Chemical Reactions Analysis

This compound has been subjected to stress degradation under different conditions such as excessive heat, acid and base hydrolysis, and oxidation . The study revealed six impurities, among them, some were alkali stress dependent while others were acid stress dependent .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C52H74Cl2O18 and a molecular weight of 1058.04 . One of the main limitations for this compound is its low water solubility, which impacts its clinical uses .

Wissenschaftliche Forschungsanwendungen

Zielen auf Infektionen mit Clostridioides difficile

Fidaxomicin ist ein Antibiotikum mit schmalem Wirkungsspektrum, das selektive Aktivität gegen Clostridioides difficile zeigt, einer Hauptursache für Krankenhausinfektionen im Darm. Im Gegensatz zu Breitbandantibiotika, die das normale Darmmikrobiom stören, schont this compound viele wichtige Darmbakterien und reduziert so die Anfälligkeit für wiederkehrende Infektionen .

Verstehen des RNA-Polymerase-Mechanismus

Forschungen mit this compound haben Einblicke in die Struktur und Funktion der RNA-Polymerase (RNAP) in Bakterien geliefert. Durch die Untersuchung der Wechselwirkung zwischen this compound und RNAP haben Wissenschaftler ein besseres Verständnis des Transkriptionsprozesses in Bakterien und der Grundlage für die Selektivität des Medikaments gewonnen .

Förderung der Antibiotikaentwicklung

Der selektive Wirkmechanismus von this compound hat die Entwicklung anderer Antibiotika mit schmalem Wirkungsspektrum beeinflusst. Durch die Hemmung der RNA-Polymerase an einer Stelle, die von Rifamycinen abweicht, bietet es eine Vorlage für die Entwicklung von Medikamenten, die spezifische Krankheitserreger gezielt bekämpfen und gleichzeitig die nützliche Mikrobiota erhalten .

Behandlung der Clostridium difficile-Infektion (CDI)

This compound ist von der FDA zur Behandlung von CDI bei Erwachsenen zugelassen. Es hat sich gezeigt, dass es Vancomycin in Bezug auf die klinische Ansprache nach 10 Tagen Behandlung nicht unterlegen ist und in Bezug auf die anhaltende Ansprache ohne Rückfall 25 Tage nach Beendigung der Behandlung überlegen ist .

Reduzierung der Antibiotikaresistenz

Die Verwendung von this compound kann zur Reduzierung der Entwicklung von Antibiotikaresistenz beitragen. Seine schmale Wirkung bedeutet, dass es weniger wahrscheinlich ist, dass es bei Nicht-Zielbakterien Resistenz induziert, was ein erhebliches Problem bei Breitbandantibiotika darstellt .

Verbesserung der Patientenergebnisse bei CDI

Klinische Studien haben gezeigt, dass Patienten mit schwerer CDI bei Behandlung mit this compound im Vergleich zu anderen Behandlungen bessere Ergebnisse erzielen. Dies unterstreicht seine Bedeutung bei der Behandlung von Infektionen, die aufgrund von Resistenz oder Rückfällen schwer zu behandeln sind .

Untersuchung der Wechselwirkungen zwischen Medikamenten und Krankheitserregern

Die Wechselwirkung von this compound mit C. difficile-RNAP wurde unter Verwendung der Kryo-Elektronenmikroskopie untersucht, wodurch eine detaillierte Ansicht der Bindung des Medikaments an sein Ziel vermittelt wurde. Diese Forschung ist entscheidend für das Verständnis von Wechselwirkungen zwischen Medikamenten und Krankheitserregern auf molekularer Ebene .

Erkundung der Mikrobiota-Erhaltung

Die Fähigkeit von this compound, gezielt C. difficile anzugreifen und gleichzeitig das Darmmikrobiom zu schonen, macht es zu einem wertvollen Werkzeug, um zu erforschen, wie Antibiotika so gestaltet werden können, dass sie die Mikrobiota erhalten, die für ein gesundes Verdauungssystem unerlässlich ist .

Wirkmechanismus

Fidaxomicin, also known as Tiacumicin B or Dificid, is a macrolide antibiotic that has been used in the treatment of diarrhea caused by Clostridioides difficile .

Target of Action

This compound’s primary target is the bacterial RNA polymerase (RNAP) of Clostridioides difficile . This enzyme is responsible for carrying out transcription in all bacteria .

Mode of Action

This compound inhibits the bacterial RNA synthase, thereby disrupting bacterial transcription . It binds to the RNAP at a site distinct from where rifamycins interact .

Biochemical Pathways

This compound acts selectively on the bacterium Clostridioides difficile, a main cause of intestinal infections . It inhibits RNA polymerase, preventing transcription . The drug’s selective clinical activity can be explained by a region in the enzyme RNA polymerase that can sensitize the pathogen to this compound .

Pharmacokinetics

This compound is mainly confined to the gastrointestinal tract . Following oral administration of a single dose of 200 mg this compound in healthy adults, the elimination half-life of this compound was approximately 11.7 ± 4.80 hours . This compound is transformed to its main and pharmacologically active metabolite, OP-1118, via hydrolysis at the isobutyryl ester .

Result of Action

This compound selectively eradicates pathogenic Clostridioides difficile with relatively little disruption to the multiple species of bacteria that make up the normal, healthy intestinal microbiota . The maintenance of normal physiological conditions in the colon may reduce the probability of recurrence of Clostridioides difficile infection .

Action Environment

This compound acts selectively on Clostridioides difficile while leaving many crucial gut microbes intact . This selectivity is beneficial as broad-spectrum antibiotics used to treat C. difficile infections can decimate the normal gut microbiome, killing harmless and protective commensal bacteria and increasing susceptibility to recurrent C. difficile infections .

Safety and Hazards

Fidaxomicin may cause serious side effects. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . It is also advised to use personal protective equipment and ensure adequate ventilation . In case of an allergic reaction or serious side effects, it is recommended to stop taking this compound and get emergency medical help .

Zukünftige Richtungen

Understanding why fidaxomicin acts selectively on the RNAP of C. difficile would improve knowledge on how transcription works in this bacterium and guide the design of other narrow-spectrum antibiotics . Precisely stratifying risk groups for recurrent CDI will represent a crucial research trajectory of future real-life studies on the treatment of first CDI episodes .

Biochemische Analyse

Biochemical Properties

Fidaxomicin mediates its potent bactericidal action on bacteria by inhibiting the bacterial RNA synthase, thereby disrupting bacterial transcription . The antibacterial activity of this compound is distinct from macrolides and rifamycins, as the bactericidal activity is time-dependent, and not concentration-dependent . It displays a narrow spectrum of activity against gram-positive anaerobes .

Cellular Effects

This compound is used in the treatment of diarrhea caused by Clostridioides (formerly Clostridium) difficile in adult and pediatric patients over the age of 6 months . Unlike vancomycin, however, this compound has a negligible effect on normal colonic microflora . It is also reported to have some side effects such as nausea, vomiting, and constipation .

Molecular Mechanism

This compound binds to and prevents movement of the “switch regions” of bacterial RNA polymerase . This switch motion occurs during the opening and closing of the DNA:RNA clamp, a process that occurs throughout RNA transcription but is especially important in the opening of double-stranded DNA during the initiation of transcription .

Temporal Effects in Laboratory Settings

This compound is highly effective against C. perfringens strains of canine and feline origin . When tested by an agar dilution method, this compound minimum inhibitory concentrations (MICs) ranged between 0.004 and 0.032 µg/ml . The incorporation of this compound into the test medium at a concentration equivalent to half the MIC significantly increased the susceptibility of isolates to metronidazole and erythromycin in 71.4% and 61.9% of the strains, respectively .

Dosage Effects in Animal Models

In rats, the LD 50 of this compound was approximately 200 mg/kg and the no observed adverse effect level (NOAEL) was determined to be 62.5 mg/kg following administration of a single intravenous dose .

Metabolic Pathways

This compound is mainly transformed by hydrolysis to form its main metabolite OP-1118 . Although OP-1118 also has antibacterial activity against C. difficile, it is less active than this compound .

Transport and Distribution

This compound remains mainly confined to and acts locally in the gastrointestinal tract when orally administered . There is limited information on the volume of distribution of this compound .

Subcellular Localization

This compound is mainly confined to the gastrointestinal tract when orally administered . A study demonstrated that this compound suppressed Notch signaling and may be repurposed for the treatment of breast cancer . The relatively weak fluorescence signal (green) of this compound was observed in the nuclei (red) of 4T1 cells after 0.5 h incubation, and enhanced fluorescence of this compound could be detected after 2 h and 4 h incubation, indicating that the this compound could be localized in the nucleus .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Fidaxomycin involves the condensation of two key intermediates, namely, 2-(4-chlorophenyl)-3-methylbutyric acid and 5-chloro-2,3-dihydro-2-[(2-methylpropyl)thio]-1H-isoindole-1,3-dione. The condensation reaction is carried out using appropriate reagents and conditions to yield the final product, Fidaxomycin.", "Starting Materials": ["2-(4-chlorophenyl)-3-methylbutyric acid", "5-chloro-2,3-dihydro-2-[(2-methylpropyl)thio]-1H-isoindole-1,3-dione"], "Reaction": ["Step 1: Protection of the carboxylic acid group of 2-(4-chlorophenyl)-3-methylbutyric acid using appropriate reagents and conditions.", "Step 2: Reaction of the protected 2-(4-chlorophenyl)-3-methylbutyric acid with 5-chloro-2,3-dihydro-2-[(2-methylpropyl)thio]-1H-isoindole-1,3-dione in the presence of appropriate reagents and conditions to form the condensation product.", "Step 3: Removal of the protecting group from the condensation product using appropriate reagents and conditions to yield the final product, Fidaxomycin."] } | |

CAS-Nummer |

873857-62-6 |

Molekularformel |

C52H74Cl2O18 |

Molekulargewicht |

1058.0 g/mol |

IUPAC-Name |

[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9Z,11S,12R,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |

InChI |

InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22-,27-21+,31-17+/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1 |

InChI-Schlüssel |

ZVGNESXIJDCBKN-LGPUCNCQSA-N |

Isomerische SMILES |

CC[C@H]1/C=C(\[C@H](C/C=C/C=C(/C(=O)O[C@@H](C/C=C(/C=C(/[C@@H]1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)\C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)/C |

SMILES |

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |

Kanonische SMILES |

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |

Aussehen |

Solid powder |

Siedepunkt |

1046.4 |

Andere CAS-Nummern |

873857-62-6 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

fidaxomicin lipiarmycin lipiarmycin A3 lipiarmycin A4 lipiarmycin B lipiarmycin B3 lipiarmycin B4 PAR 101 PAR-101 PAR101 tiacumicin B tiacumicin C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 2-[3,6-bis(acetyloxy)-2,7-dichloro-9H-xanthen-9-yl]-](/img/structure/B1672582.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1672583.png)

![1-(5-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}furan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B1672586.png)

![N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride](/img/structure/B1672587.png)